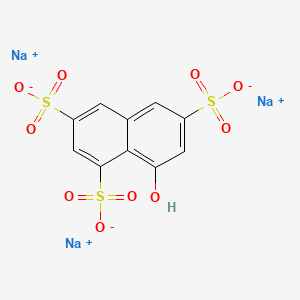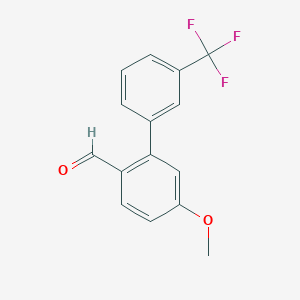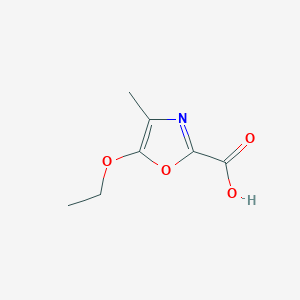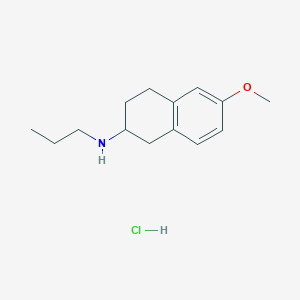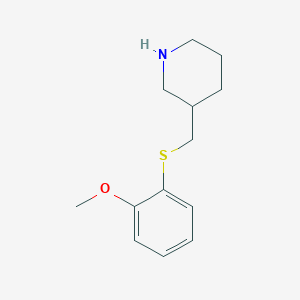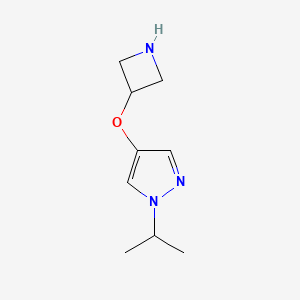
4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of these rings imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino halides, under basic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Two Rings: The final step involves the coupling of the azetidine and pyrazole rings through an ether linkage. This can be achieved using a nucleophilic substitution reaction, where the azetidine ring is treated with a suitable leaving group and the pyrazole ring is introduced as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring, potentially yielding dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrazole derivatives, and various substituted pyrazole and azetidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest for the development of new medications.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it valuable for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-3-yloxy)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.
4-(Azetidin-3-yloxy)-1-(ethyl)-1H-pyrazole: Similar structure but with an ethyl group instead of an isopropyl group.
4-(Azetidin-3-yloxy)-1-(tert-butyl)-1H-pyrazole: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 4-(Azetidin-3-yloxy)-1-(propan-2-yl)-1H-pyrazole lies in its specific combination of the azetidine and pyrazole rings, along with the isopropyl group. This combination imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets. These unique features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxy)-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7(2)12-6-9(5-11-12)13-8-3-10-4-8/h5-8,10H,3-4H2,1-2H3 |
Clé InChI |
WJYPMHMPEXNCOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclobutyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15092351.png)
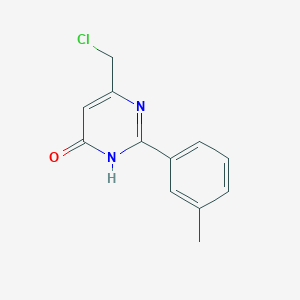
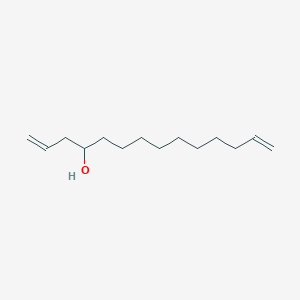
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
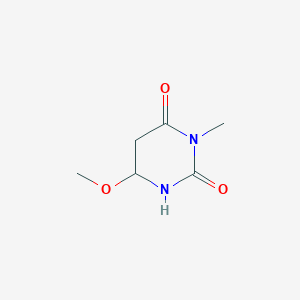
![{3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl}methanol](/img/structure/B15092382.png)
![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]ethan-1-ol](/img/structure/B15092386.png)
